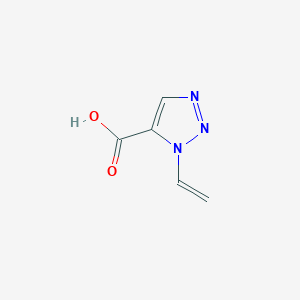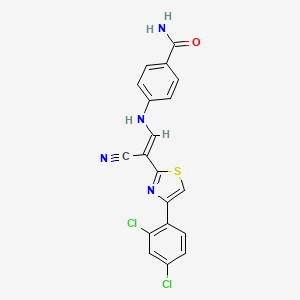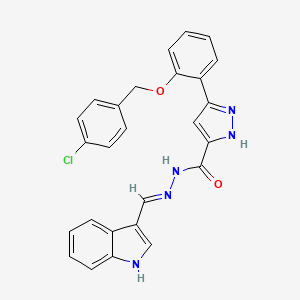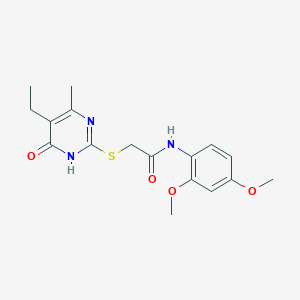
3-エテニルトリアゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyltriazole-4-carboxylic acid is a versatile chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The unique structure of 3-Ethenyltriazole-4-carboxylic acid allows it to participate in a variety of chemical reactions and makes it useful in numerous scientific research applications, including drug discovery, catalysis, and material synthesis.
科学的研究の応用
3-Ethenyltriazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug discovery, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of polymers and materials with specific properties
作用機序
Target of Action
It is known that triazole compounds, which include 3-ethenyltriazole-4-carboxylic acid, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that 3-Ethenyltriazole-4-carboxylic acid may interact with multiple targets within the body.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . Therefore, it can be inferred that 3-Ethenyltriazole-4-carboxylic acid may interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it is likely that 3-Ethenyltriazole-4-carboxylic acid may influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad biological activities of triazole compounds , it can be inferred that the action of 3-Ethenyltriazole-4-carboxylic acid may result in a wide range of molecular and cellular effects.
生化学分析
Biochemical Properties
3-Ethenyltriazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The triazole ring in its structure allows it to bind effectively with biological targets, showing versatile biological activities . For instance, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions are crucial for its role in drug discovery and other biochemical applications.
Cellular Effects
3-Ethenyltriazole-4-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 3-Ethenyltriazole-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The triazole ring structure allows it to form stable complexes with target enzymes, either inhibiting or activating their activity. This interaction can lead to downstream effects on gene expression, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethenyltriazole-4-carboxylic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to 3-Ethenyltriazole-4-carboxylic acid can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Ethenyltriazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
3-Ethenyltriazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Ethenyltriazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall efficacy in biochemical applications.
Subcellular Localization
3-Ethenyltriazole-4-carboxylic acid exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its role in modulating cellular processes and biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyltriazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethenyl azide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Ethenyltriazole-4-carboxylic acid may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
3-Ethenyltriazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
類似化合物との比較
3-Ethenyltriazole-4-carboxylic acid can be compared with other triazole derivatives such as:
1,2,3-Triazole: Known for its stability and use in click chemistry.
1,2,4-Triazole: Widely used in pharmaceuticals for its antifungal properties.
5-Methyl-1,2,3-triazole-4-carboxylic acid: Similar in structure but with a methyl group that alters its reactivity and applications
The uniqueness of 3-Ethenyltriazole-4-carboxylic acid lies in its ethenyl group, which provides additional reactivity and versatility in chemical synthesis and applications .
特性
IUPAC Name |
3-ethenyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-2-8-4(5(9)10)3-6-7-8/h2-3H,1H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBKRFJDDNMUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=CN=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2583257.png)
![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)




![N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2583268.png)



![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2583275.png)
![3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583277.png)
